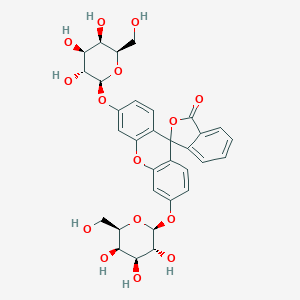

Fluorescein-digalactoside

Overview

Description

Fluorescein-digalactoside, also known as FDG, is an ultra-sensitive substrate used for in vivo and in vitro lacZ ß-galactosidase detection . It is widely used for the detection of E. coli lacZ β-galactosidase by flow cytometry in both mammalian cells and gram-negative bacteria . The fluorescence signal is proportional to lacZ enzymatic activity .

Synthesis Analysis

Fluorescein-digalactoside is a fluorogenic substrate for detecting β-galactosidase. Nonfluorescent FDG is sequentially hydrolyzed by β-galactosidase, first to fluorescein monogalactoside (FMG) and then to highly fluorescent fluorescein . This process can be followed by the increase in either absorbance or fluorescence .Molecular Structure Analysis

The fluorescein-digalactoside molecule contains a total of 85 bonds. There are 53 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 1 double bond, 18 aromatic bonds, 1 five-membered ring, 6 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aromatic ester, 8 hydroxyl groups, 2 primary alcohols, and 6 secondary alcohols .Chemical Reactions Analysis

Fluorescein-digalactoside is a substrate for β-galactosidase. It is sequentially hydrolyzed by β-galactosidase, first to fluorescein monogalactoside (FMG) and then to highly fluorescent fluorescein . This reaction can be followed by the increase in either absorbance or fluorescence .Physical And Chemical Properties Analysis

Fluorescein-digalactoside has a molecular formula of C32H32O15 and a molar mass of 656.587. It has a predicted density of 1.74±0.1 g/cm3. Its melting point is 200-203 °C (dec.), and its predicted boiling point is 974.8±65.0 °C .Scientific Research Applications

Biochemical Assays for Enzyme Activity

Fluorescein-digalactoside (FDG) serves as a sensitive fluorogenic substrate for detecting β-galactosidase activity . Nonfluorescent FDG is hydrolyzed by β-galactosidase to fluorescein monogalactoside and then to highly fluorescent fluorescein. This process is utilized in enzyme assays where the increase in fluorescence correlates with enzyme activity, providing a quantitative measure of β-galactosidase in various research contexts .

Molecular Biology Reporter Gene Marker

In molecular biology, FDG is used as a reporter gene marker. The lacZ gene, encoding β-galactosidase, is widely used as a reporter gene in yeast and animal studies, while the β-glucuronidase (GUS) gene is popular in plant research. FDG’s role in these studies is pivotal for tracking gene expression and understanding gene regulation mechanisms .

Medical Diagnostics

Fluorescein-digalactoside is employed in medical diagnostics, particularly in fluorescence-guided surgery and diagnostics. It augments gross surgical and intraoperative pathological diagnostics by highlighting specific molecular signals, guiding surgery in real-time, and identifying hidden lesions .

Environmental Monitoring

FDG is used in optical biosensors for environmental monitoring and early warning systems. These biosensors, which can be highly sensitive and provide real-time data, are crucial for detecting pollutants and ensuring environmental safety .

Pharmacological Applications

In pharmacology, FDG is used in fluorescence-based assays, which are reported to be significantly more sensitive than traditional absorption-based measurements. These assays are crucial for drug discovery and monitoring drug delivery and action .

Analytical Chemistry

FDG finds application in microfluidic analysis systems, particularly in enzyme inhibition assays. The conversion of FDG to fluorescent hydrolysate via β-galactosidase and the subsequent inhibition of this process is a common assay in analytical chemistry, demonstrating the utility of FDG in high-throughput and sensitive detection methods .

Mechanism of Action

Target of Action

Fluorescein-digalactoside (FDG) primarily targets the enzyme β-galactosidase . This enzyme is known for its high selectivity for hydrolysis of its preferred sugars . It is extensively used as a reporter gene in animals and yeast, and defects in its activity are characteristic of several diseases .

Mode of Action

FDG is a non-fluorescent substrate that undergoes sequential hydrolysis by β-galactosidase . The first step of this process involves the hydrolysis of FDG to fluorescein monogalactoside (FMG), followed by a second hydrolysis step to produce highly fluorescent fluorescein . This enzymatic process can be monitored by the increase in either absorbance or fluorescence .

Biochemical Pathways

The biochemical pathway involved in the action of FDG is the hydrolysis of β-D-galactopyranosides by β-galactosidase . This process is part of the larger glycosidase activity, which is frequently used to characterize strains of microorganisms and to selectively label organelles of mammalian cells .

Pharmacokinetics

The pharmacokinetics of FDG involve its entry into viable cells . Once inside the cell, FDG undergoes two reactions: its two galactose moieties are cleaved by intracellular β-galactosidase, and either simultaneously or sequentially, its chloromethyl moiety reacts with glutathione and possibly other intracellular thiols to form a membrane-impermeant, peptide–fluorescent dye adduct .

Result of Action

The result of FDG’s action is the production of highly fluorescent fluorescein . This fluorescence signal is proportional to the enzymatic activity of β-galactosidase , making FDG a sensitive substrate for detecting this enzyme in both in vivo and in vitro settings .

Action Environment

The action of FDG is influenced by the environment within the cell. The presence of intracellular thiols, such as glutathione, is necessary for the formation of the membrane-impermeant, peptide–fluorescent dye adduct . Additionally, the method of FDG entry into the cell, whether by microinjection, hypotonic shock, or another technique, can also influence its action .

Safety and Hazards

Future Directions

Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption .

properties

IUPAC Name |

3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32O15/c33-11-21-23(35)25(37)27(39)30(45-21)42-13-5-7-17-19(9-13)44-20-10-14(43-31-28(40)26(38)24(36)22(12-34)46-31)6-8-18(20)32(17)16-4-2-1-3-15(16)29(41)47-32/h1-10,21-28,30-31,33-40H,11-12H2/t21-,22-,23+,24+,25+,26+,27-,28-,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOBILYWTYHOJB-WBCGDKOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170431 | |

| Record name | Fluorescein-digalactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17817-20-8 | |

| Record name | Fluorescein-digalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017817208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein-digalactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

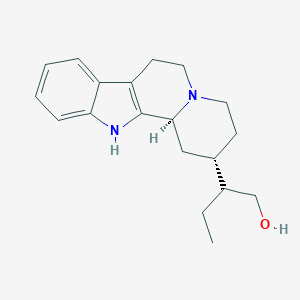

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)